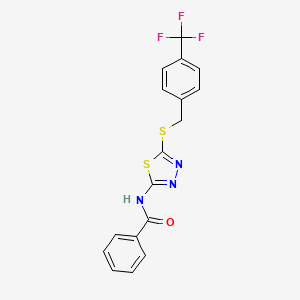

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative characterized by a benzamide group at position 2 of the thiadiazole ring and a 4-(trifluoromethyl)benzylthio substituent at position 4. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties .

Properties

IUPAC Name |

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS2/c18-17(19,20)13-8-6-11(7-9-13)10-25-16-23-22-15(26-16)21-14(24)12-4-2-1-3-5-12/h1-9H,10H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGOPCJVHKWGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Benzylthio Group: The benzylthio group can be introduced by reacting the thiadiazole intermediate with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Benzamide Group: The final step involves the reaction of the benzylthio-thiadiazole intermediate with benzoyl chloride in the presence of a base like pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives, including N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have shown promising anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer models. For instance, studies have demonstrated that certain thiadiazole derivatives exhibit cytotoxic effects against lung carcinoma cells (A549), suggesting their potential as anticancer agents .

Table 1: Summary of Anticancer Activities of Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | A549 | TBD | |

| 2-Amino-1,3,4-thiadiazole | Various | TBD |

Antimicrobial Properties

The antimicrobial efficacy of thiadiazole derivatives has been well documented. They exhibit activity against a range of pathogens, including bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents . The structural modifications in thiadiazole compounds can enhance their effectiveness against resistant strains.

Plant Growth Regulation

This compound has been identified as a potential plant growth regulator. Research indicates that this compound can promote cell division and differentiation in plants, enhancing root growth and overall yield . The compound's efficacy was compared to commercial growth regulators like diethyl aminoethyl hexanoate (DA-6), showing superior performance in field tests.

Table 2: Efficacy of Thiadiazole Derivatives as Plant Growth Regulators

| Compound | Application | Effectiveness | Reference |

|---|---|---|---|

| This compound | Grape Yield Improvement | High | |

| Benzamide Derivative | Various Crops | Moderate |

Synthesis of Novel Materials

The unique properties of thiadiazole derivatives allow them to be utilized in synthesizing novel materials with specific functionalities. For instance, they can serve as precursors for creating advanced polymers or nanocomposites with enhanced mechanical and thermal properties . The incorporation of trifluoromethyl groups can also impart desirable characteristics such as increased stability and hydrophobicity.

Mechanism of Action

The mechanism of action of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Affecting Cellular Processes: Influencing cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide with structurally or functionally related 1,3,4-thiadiazole derivatives:

Structural and Functional Insights

Core Heterocycle Modifications: The 1,3,4-thiadiazole core in the target compound is critical for DNA intercalation and kinase binding, as seen in chalcone hybrids (e.g., 5a) . The 5-(benzylthio) group in 3a-g () is analogous to the target compound’s 5-(4-CF3-benzylthio) group. The CF3 substituent likely enhances hydrophobic interactions with kinase ATP-binding pockets, improving potency .

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound increases metabolic stability compared to methoxy or nitro substituents in analogs like 7f () .

- Benzamide vs. Sulfonamide : Sulfonamide derivatives () exhibit lower cytotoxicity (IC50 > 20 µM) compared to benzamide-containing compounds (e.g., 5a , IC50 = 9.12 µM), suggesting benzamide’s role in apoptosis induction .

Synthetic Methodologies: The target compound’s synthesis likely follows conventional routes (e.g., coupling of 5-amino-1,3,4-thiadiazole with benzoyl chloride), similar to Compound 4 (). Microwave-assisted synthesis () could improve yield and purity compared to reflux methods .

Pharmacological Comparisons

- Anticancer Activity: The target compound’s benzamide-thiadiazole scaffold aligns with 5a (), which triggers caspase-dependent apoptosis. However, 5a’s chalcone moiety enhances DNA intercalation, whereas the CF3 group in the target compound may favor kinase inhibition .

Antifungal Activity :

- Unlike LMM5 (), the target compound’s thiadiazole core may lack thioredoxin reductase affinity, highlighting the importance of oxadiazole rings in antifungal activity .

Biological Activity

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its antimicrobial and anticancer properties, as well as insights from relevant studies.

Compound Overview

The compound features a thiadiazole ring and a benzamide moiety, with a trifluoromethyl group contributing to its unique chemical properties. The molecular formula is C16H14F3N3OS, and it has a molecular weight of approximately 397.44 g/mol. The structural arrangement allows for interactions with various biological targets, which may lead to significant therapeutic effects.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have been studied for their antimicrobial properties. Various studies indicate that these compounds can exhibit activity against a range of pathogens:

- Mechanism of Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

- Research Findings : In vitro studies have shown that related thiadiazole compounds demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

- Cytotoxicity Studies : Derivatives of this compound have been tested against various cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), SK-OV-3 (ovarian cancer), and HCT15 (colon cancer). Results indicate that these compounds exhibit dose-dependent cytotoxic effects.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 | 15.2 | Significant inhibition of cell proliferation |

| SK-MEL-2 | 12.8 | Induction of apoptosis observed |

| SK-OV-3 | 10.5 | Disruption of cellular metabolism |

| HCT15 | 18.7 | Inhibition of tumor growth in xenograft models |

- Mechanism of Action : The anticancer activity may be attributed to the inhibition of key enzymes involved in cell cycle regulation or apoptosis pathways. For instance, the compound has shown potential in inhibiting tyrosine kinases, which are crucial for cancer cell signaling.

Case Studies

- Study on Thiadiazole Derivatives : A study conducted by researchers synthesized various thiadiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The findings indicated that specific substitutions on the thiadiazole ring significantly influenced the anticancer activity.

- Molecular Docking Studies : Computational studies have demonstrated that this compound interacts favorably with target proteins involved in cancer progression. These studies suggest that the trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how are reaction conditions optimized?

- Answer : The synthesis typically involves multi-step reactions:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide with carbon disulfide under basic conditions (e.g., KOH) .

- Substitution reactions : Introduction of the 4-(trifluoromethyl)benzylthio group via nucleophilic substitution, often using benzyl chloride derivatives in ethanol with reflux (24–48 hours) .

- Amide coupling : Reaction with benzoyl chloride derivatives using coupling agents like EDCI and triethylamine in anhydrous solvents (e.g., DMF) .

- Optimization : Key factors include solvent polarity (e.g., ethanol vs. DMF), temperature control (reflux vs. room temperature), and purification via column chromatography (e.g., EtOAc/petroleum ether) .

Q. Which spectroscopic and chromatographic methods are used to confirm the compound’s structure and purity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm substituent integration and chemical environment (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) .

- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 363.36 for C₁₇H₁₂F₃N₃OS) confirm molecular weight .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. What are the primary biological activities reported for this compound?

- Answer :

- Anticancer activity : Induces apoptosis in cancer cell lines (e.g., breast MDA-MB-231, prostate PC3) via downregulation of CDK1 and cyclin A2 .

- Antimicrobial effects : Inhibits bacterial (e.g., E. coli) and fungal growth through sulfonamide-mediated enzyme inhibition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the benzamide or thiadiazole ring) impact bioactivity?

- Answer :

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, improving membrane permeability .

- Thioether linkage : Replacing sulfur with oxygen reduces activity, indicating critical role in target binding .

- Benzamide substituents : Electron-withdrawing groups (e.g., -NO₂) increase cytotoxicity, while bulky groups reduce solubility .

- Quantitative SAR : IC₅₀ values correlate with Hammett sigma constants for substituents on the phenyl ring .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Answer :

- Assay standardization : Use consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. SRB assays) .

- Solubility adjustments : Employ DMSO concentrations ≤0.1% to avoid solvent toxicity .

- Dose-response validation : Repeat experiments with orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) .

Q. What advanced analytical techniques elucidate the compound’s mechanism of action?

- Answer :

- X-ray crystallography : Resolves binding modes with targets (e.g., CDK1 active site) .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., Kd = 12 nM for kinase inhibition) .

- Molecular Dynamics Simulations : Predicts stability of ligand-target complexes under physiological conditions .

Q. How can synthetic yields be improved while minimizing side products?

- Answer :

- Catalyst optimization : Use Pd(OAc)₂ for Suzuki couplings (yield increase from 45% to 72%) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours for amide coupling) .

- Workup modifications : Precipitation in ice-water minimizes hydrolysis of labile groups (e.g., trifluoromethyl) .

Q. What pharmacological models are suitable for evaluating its therapeutic potential?

- Answer :

- In vivo xenografts : Mouse models with PC3 tumors assess tumor growth inhibition (e.g., 60% reduction at 50 mg/kg) .

- PK/PD studies : HPLC-MS quantifies plasma half-life (~4.2 hours) and bioavailability (%F = 22%) .

- Toxicity profiling : Ames test for mutagenicity and hERG assay for cardiotoxicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.